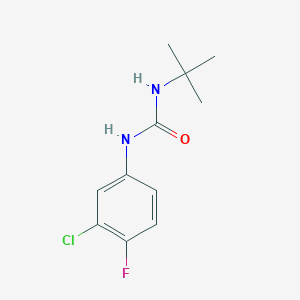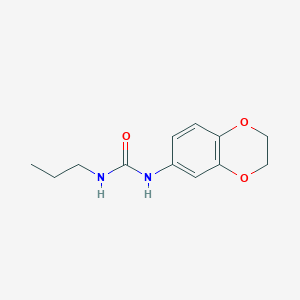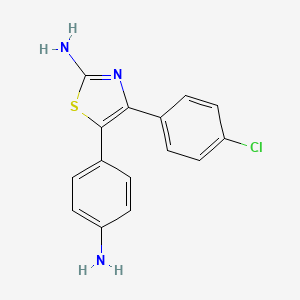
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea, also known as TBFU, is a chemical compound that has been extensively used in scientific research. TBFU belongs to the class of urea-based compounds, which are widely used in medicinal chemistry due to their biological activity and pharmacological potential.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea is not fully understood, but it has been proposed to act by inhibiting protein kinase CK2. Protein kinase CK2 is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. This compound has been shown to inhibit the activity of CK2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been reported to inhibit the activity of other kinases, including JAK2 and FLT3, which are involved in cancer and other diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. This compound has been reported to inhibit the activity of MMP-2 and MMP-9, which are involved in the degradation of extracellular matrix and tumor invasion. This compound has also been shown to have anti-inflammatory and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This compound has been shown to have anticancer activity against various cancer cell lines, making it a potential therapeutic agent. However, this compound also has some limitations for lab experiments. This compound is a relatively toxic compound, and its use requires proper safety precautions. This compound has not been extensively studied in clinical trials, and its potential side effects and toxicity in humans are not well understood.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea. One potential direction is the development of this compound derivatives with improved pharmacological properties and reduced toxicity. Another direction is the study of this compound in combination with other anticancer agents to improve its efficacy. The role of this compound in the regulation of protein kinase CK2 and other kinases should also be further investigated. Finally, the potential use of this compound as a therapeutic agent for other diseases, such as inflammation and fungal infections, should be explored.
Conclusion
In conclusion, this compound is a urea-based compound that has been extensively used in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anticancer activity against various cancer cell lines, anti-inflammatory and antifungal activity. This compound inhibits the activity of protein kinase CK2, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacological properties and the study of this compound in combination with other anticancer agents.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea involves the reaction of 3-chloro-4-fluoroaniline with tert-butyl isocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form this compound. The yield of this compound can be improved by using a solvent-free method, which involves grinding the reactants together in a mortar and pestle. This method has been reported to give a higher yield of this compound compared to traditional solvent-based methods.
Applications De Recherche Scientifique
N-(tert-butyl)-N'-(3-chloro-4-fluorophenyl)urea has been extensively used in scientific research due to its potential as a therapeutic agent. This compound has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to have anti-inflammatory and antifungal activity. In addition, this compound has been used as a tool compound to study the role of protein kinase CK2 in cancer and other diseases.
Propriétés
IUPAC Name |
1-tert-butyl-3-(3-chloro-4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2O/c1-11(2,3)15-10(16)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGVKORPTIVFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(cyclohexylamino)-1-phthalazinyl]phenoxy}-N,N-diethylacetamide](/img/structure/B5495862.png)
![N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)-N-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}methanamine](/img/structure/B5495868.png)
![3-({[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5495880.png)

![5,7-dimethyl-N-(2-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5495899.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B5495901.png)
![{2-[rel-(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5495927.png)
![2-(methylamino)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]nicotinamide](/img/structure/B5495930.png)
![7-(cyclopentylcarbonyl)-N-(pyridin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5495940.png)
![methyl 2-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5495942.png)

![N-[(4-acetylmorpholin-2-yl)methyl]-2-methyl-3-furamide](/img/structure/B5495952.png)

![N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-4-(trifluoromethyl)benzamide](/img/structure/B5495958.png)